molecular formula C17H14O4 B5745082 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one

7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B5745082
M. Wt: 282.29 g/mol
InChI Key: MVCRBZMJOMPTSF-UHFFFAOYSA-N
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Description

7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family This compound is characterized by its chromen-4-one core structure, which is substituted with methoxy, methyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4H-chromen-4-one with 2-methyl-3-phenoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: The methoxy, methyl, and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce chroman-4-one derivatives.

Scientific Research Applications

7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: This compound is structurally similar but lacks the phenoxy group, which may result in different chemical and biological properties.

    7-methoxy-2-methyl-3-(4-methoxyphenyl)-4H-chromen-4-one: This derivative has an additional methoxy group on the phenyl ring, potentially altering its reactivity and applications.

Uniqueness

7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

7-methoxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-11-17(21-12-6-4-3-5-7-12)16(18)14-9-8-13(19-2)10-15(14)20-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCRBZMJOMPTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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